molecular formula C17H18ClNO2 B11818804 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde

3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde

Cat. No.: B11818804
M. Wt: 303.8 g/mol
InChI Key: OQZDLJMXSLAJPF-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde (hereafter referred to as Compound A) is a cyclopentene-based aldehyde derivative featuring a 4-chlorophenylmethylidene substituent and a morpholine ring. Its molecular formula is C₁₇H₁₆ClNO₂ (molecular weight: 313.77 g/mol), with a CAS registry number of 327106-84-3 . The compound’s structure combines aromatic, heterocyclic, and aldehyde functionalities, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopentene-1-carbaldehyde

InChI

InChI=1S/C17H18ClNO2/c18-16-5-1-13(2-6-16)11-14-3-4-15(12-20)17(14)19-7-9-21-10-8-19/h1-2,5-6,11-12H,3-4,7-10H2

InChI Key

OQZDLJMXSLAJPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1=CC2=CC=C(C=C2)Cl)N3CCOCC3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde typically involves the condensation of 4-chlorobenzaldehyde with 2-(morpholin-4-yl)cyclopentanone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its potential anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Dichlorophenyl Derivative: (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde

Compound B (CAS: 327106-81-0) shares the same core structure as Compound A but substitutes the 4-chlorophenyl group with a 2,4-dichlorophenyl moiety. Key differences include:

Property Compound A Compound B
Molecular Formula C₁₇H₁₆ClNO₂ C₁₇H₁₅Cl₂NO₂
Molecular Weight 313.77 g/mol 338.23 g/mol
Substituent Position 4-Chlorophenyl 2,4-Dichlorophenyl
Boiling Point/Stability Not reported Not reported
  • However, steric hindrance from the 2-chloro group could alter binding affinities in target interactions .

Thiazolidinone Derivatives with Chlorophenyl Groups

describes thiazolidinone derivatives (C1–C6) featuring chlorophenyl and morpholine-like substituents. For example:

  • C3: 2-[(4-chlorophenyl)imino]-3-(4-butylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
  • C4: 3-(4-chlorophenyl)-2-[(4-butylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Property Compound A Thiazolidinones (C3–C4)
Core Structure Cyclopentene carbaldehyde Thiazolidinone heterocycle
Key Functional Groups Aldehyde, morpholine Thiophene, imino, ketone
Bioactivity Underexplored Antiviral, antibacterial
Genotoxicity Not tested Non-mutagenic (up to 1 mM)
  • Structural Implications: While Compound A’s cyclopentene core may confer rigidity, thiazolidinones’ heterocyclic systems offer diverse hydrogen-bonding sites, enhancing target engagement. The non-mutagenic profile of thiazolidinones suggests Compound A may also exhibit low toxicity, though direct testing is required .

Diketone Analog: 3-[(4-Chlorophenyl)methylidene]pentane-2,4-dione

Compound C (CAS: Not provided) replaces the cyclopentene-carbaldehyde core with a diketone (pentane-2,4-dione) system:

Property Compound A Compound C
Core Structure Cyclopentene carbaldehyde Linear diketone
Reactivity Aldehyde-driven Enolate formation
Solubility Likely moderate Higher (due to polar ketones)
  • Functional Group Impact: Compound A’s aldehyde group enables nucleophilic addition reactions, while Compound C’s diketone structure facilitates chelation and enolate chemistry, making it more suited for metal-binding applications .

Chalcone Derivative: 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Compound D (synthesized in ) is a chalcone with a 4-chlorophenyl group:

Property Compound A Compound D
Core Structure Cyclopentene α,β-unsaturated ketone
Conjugation Localized (cyclopentene) Extended (chalcone)
Applications Underexplored Antioxidant, anticancer
  • Electronic Effects : Compound D’s conjugated system allows for UV absorption and redox activity, whereas Compound A’s aldehyde and morpholine groups may prioritize electrophilic interactions .

Biological Activity

3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde, also known by its chemical identifier CID 3850512, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C17H18ClNO2
  • Molecular Weight : 303.79 g/mol

The structure features a chlorophenyl group and a morpholine ring, which are known to influence biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating various derivatives, compounds containing the chlorophenyl moiety showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory effects. In particular, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and urinary tract infections.

In a comparative study, several derivatives were tested for their AChE inhibition capabilities. The results indicated that certain compounds displayed IC50 values lower than established controls, suggesting promising therapeutic potential .

EnzymeInhibition TypeIC50 Value
AcetylcholinesteraseStrong Inhibition< Control Compound
UreaseStrong InhibitionNot specified

Anticancer Activity

The anticancer potential of this compound is supported by its structural similarity to known anticancer agents. Research has indicated that derivatives with similar frameworks can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

In vitro studies have demonstrated that compounds with the morpholine ring have exhibited significant cytotoxicity against various cancer cell lines, suggesting a need for further exploration of their mechanisms of action.

Case Studies

  • Study on Leukotriene Inhibition : A study involving derivatives of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan showed strong inhibition of calcium mobilization in CHO cells expressing human BLT receptors. The most potent compound had an IC50 smaller than that of the reference drug .
  • Pharmacological Evaluation : Another study evaluated the synthesized compounds for antibacterial and enzyme inhibitory activities. The findings revealed moderate to strong antibacterial effects and significant inhibition of urease activity, indicating the pharmacological effectiveness of similar compounds .

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